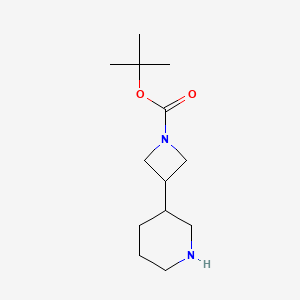

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-piperidin-3-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGALLHHGALTGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745420 | |

| Record name | tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251006-73-1 | |

| Record name | tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: A Technical Guide

Introduction: The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of physicochemical and pharmacological properties of drug candidates. Among these, the azetidine-piperidine motif has garnered significant interest due to its presence in a variety of biologically active molecules. This technical guide provides an in-depth overview of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a versatile building block in drug discovery. This document will detail its chemical identity, a representative synthetic protocol, and its potential application in the development of enzyme inhibitors.

Chemical Identity and Properties

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected azetidine ring linked to a piperidine moiety. This structure offers multiple points for chemical modification, making it a valuable intermediate for library synthesis in drug discovery programs. The physicochemical properties of this compound are crucial for its handling and reactivity in subsequent synthetic transformations.

| Property | Value | Reference |

| CAS Number | 2174940-65-7 ((R)-enantiomer) | [] |

| 1251006-73-1 (racemate/unspecified) | [2] | |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [] |

| Molecular Weight | 240.34 g/mol | [] |

| IUPAC Name | tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | [] |

Synthesis and Experimental Protocol

The synthesis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate can be achieved through a multi-step sequence, often involving the coupling of appropriately protected azetidine and piperidine precursors. Below is a representative experimental protocol adapted from methodologies for similar azetidine-piperidine structures.

A Representative Synthetic Pathway:

A plausible synthetic route involves the reductive amination of a protected 3-oxoazetidine with a protected 3-aminopiperidine, followed by deprotection steps.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added N-benzyl-3-aminopiperidine (1.1 eq). The mixture is stirred at room temperature for 1 hour.

-

Reductive Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-18 hours.

-

Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Experimental Protocol: Debenzylation

-

Reaction Setup: The coupled product (1.0 eq) is dissolved in ethanol (0.1 M), and Palladium on carbon (10 wt. %, 0.1 eq) is added.

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.

-

Work-up: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Application in Drug Discovery: A Case Study in Enzyme Inhibition

The azetidine-piperidine scaffold is a valuable pharmacophore in the design of enzyme inhibitors. While specific biological data for tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is not extensively published, its structural motifs are present in inhibitors of various enzymes, such as kinases and proteases. The piperidine ring can occupy hydrophobic pockets, while the azetidine can serve as a rigid scaffold to orient other functional groups. The secondary amine of the piperidine and the Boc-protected amine of the azetidine provide handles for further chemical elaboration to optimize potency and selectivity.

Hypothetical Drug Discovery Workflow:

The development of a novel enzyme inhibitor incorporating the title compound would typically follow a structured workflow from initial screening to lead optimization.

Spectroscopic Data (Representative)

While a comprehensive, publicly available dataset for the title compound is limited, the expected spectroscopic features can be predicted based on its structure.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), multiplets for the azetidine and piperidine ring protons, and a broad singlet for the piperidine N-H. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and distinct signals for the carbons of the azetidine and piperidine rings. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 241.19. |

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of protecting group strategies, is achievable through established synthetic methodologies. The inherent structural features of this compound make it an attractive starting point for the development of novel therapeutics targeting a range of biological targets. Further exploration of its derivatization and biological evaluation is warranted to fully exploit its potential in the generation of new chemical entities with therapeutic promise.

References

In-Depth Analysis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Molecular Weight Determination

For Immediate Release

This technical guide provides a detailed breakdown of the molecular weight of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Weight

The molecular formula for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is C13H24N2O2[]. The molecular weight is a critical parameter in chemical synthesis and analysis, determined by the sum of the atomic weights of its constituent atoms.

The calculation of the molecular weight is based on the number of atoms of each element present in the molecule and their respective standard atomic weights. The elemental composition and their corresponding atomic weights are detailed in the table below.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 13 | 12.011[2][3] | 156.143 |

| Hydrogen | H | 24 | 1.008[4][5][6] | 24.192 |

| Nitrogen | N | 2 | 14.007[7][8][9] | 28.014 |

| Oxygen | O | 2 | 15.999[10][11] | 31.998 |

| Total | 240.347 |

Based on this, the molecular weight of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is determined to be 240.347 g/mol [][12].

Experimental Protocols and Further Analysis

The determination of molecular weight is a foundational calculation in chemistry and does not involve experimental protocols or signaling pathways. For researchers interested in the experimental characterization of this compound, techniques such as mass spectrometry would be employed to confirm the molecular weight empirically. Further in-depth analysis would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and purity of the compound.

This document is intended for informational purposes for a technical audience and focuses solely on the calculation of the molecular weight of the specified compound. The request for experimental workflows and signaling pathway diagrams is not applicable to this specific topic.

References

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. Oxygen, atomic [webbook.nist.gov]

- 12. tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate [cymitquimica.com]

Technical Guide: Physical Properties and Synthetic Utility of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical properties of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties, namely melting point and solubility. Furthermore, a logical workflow is presented to illustrate the typical role of this and similar compounds in the drug discovery and development process, highlighting its utility as a scaffold for the synthesis of novel chemical entities.

Core Physical Properties

The inherent structural characteristics of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, featuring both a piperidine and an azetidine ring system, make it a valuable component in the design of complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective chemical manipulation at the piperidine nitrogen.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 240.34 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| CAS Number | 1251006-73-1 | [3][4][5] |

Experimental Protocols for Physical Property Determination

In the absence of specific reported experimental data for the target compound, the following general protocols are provided for the determination of its key physical properties. These methods are standard in organic chemistry and are suitable for the characterization of new chemical entities.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[6][7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube, which is then sealed at one end.[6][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[7][9]

Solubility Assessment

Determining the solubility of a compound in various solvents is critical for its handling, formulation, and in understanding its potential pharmacokinetic properties.[10][11][12][13]

Protocol for Equilibrium Solubility Determination:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, dichloromethane) in a sealed vial.[11][12]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[11][12]

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation followed by filtration through a fine-pored filter.[11]

-

Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11] This concentration represents the equilibrium solubility of the compound in the tested solvent at that temperature.

Role in Drug Discovery Workflow

Based on its chemical structure, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is primarily utilized as a building block in the synthesis of more complex molecules for drug discovery. The following diagram illustrates its logical flow in a typical medicinal chemistry program.

Caption: A diagram illustrating the role of a chemical building block in drug discovery.

Conclusion

While specific experimental data for tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate remains limited in publicly accessible literature, its structural motifs strongly suggest its utility as a versatile building block in the field of drug discovery. The provided standardized protocols for determining key physical properties can aid researchers in the characterization of this and similar novel compounds. The logical workflow presented underscores the importance of such foundational molecules in the generation and optimization of new chemical entities with therapeutic potential.

References

- 1. tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 1251006-73-1|tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. eontrading.uk [eontrading.uk]

- 5. chemicalbook.com [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

In-Depth Technical Guide: tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in utilizing this heterocyclic scaffold.

Chemical Structure and Properties

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a saturated heterocyclic compound featuring a piperidine ring linked to an azetidine ring. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it stable under various conditions while allowing for easy deprotection when required.

The presence of two nitrogen atoms, one in the piperidine ring and one in the azetidine ring (as a carbamate), provides opportunities for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules, particularly for the development of novel therapeutic agents.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate |

| Molecular Formula | C₁₃H₂₄N₂O₂ |

| Molecular Weight | 240.34 g/mol |

| CAS Number | 1251006-73-1 (racemate)[1][2], 2174940-65-7 ((R)-enantiomer)[] |

| Canonical SMILES | C1CC(NC1)C2CN(C2)C(=O)OC(C)(C)C |

| Appearance | Not explicitly stated in provided results; likely a solid or oil |

| Solubility | Not explicitly stated; likely soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.

References

A Technical Guide to tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Commercial Availability and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and representative experimental protocols for its use.

Introduction and Chemical Structure

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring linked to an azetidine core. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. This structure makes it a versatile scaffold for introducing the 3-azetidinyl-piperidine motif into larger molecules.

The presence of both a strained azetidine ring and a flexible piperidine ring offers unique three-dimensional characteristics that are increasingly sought after in drug design to improve properties such as metabolic stability, solubility, and target binding.[1][2] Azetidines, in particular, are recognized as valuable bioisosteres for larger, more common saturated heterocycles.[2]

Physicochemical and Commercial Data

The compound is available from several chemical suppliers. The following tables summarize its key properties and commercial sources.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1251006-73-1 | BLDpharm, EON Biotech |

| Molecular Formula | C₁₃H₂₄N₂O₂ | CymitQuimica, ChemScene |

| Molecular Weight | 240.34 g/mol | ChemScene, Sigma-Aldrich |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C2CCCNCC2) | ChemScene |

| InChI Key | RXFYTACYDZUNSU-UHFFFAOYSA-N | Sigma-Aldrich |

| Form | Solid | CymitQuimica |

Table 2: Commercial Availability

| Supplier | Catalog Number | Purity | Notes |

| BLDpharm | BD119869 | --- | CAS: 1251006-73-1.[3] |

| EON Biotech | 1251006-73-1 | --- | CAS: 1251006-73-1.[4] |

| ChemScene | CS-0048359 | ≥97% | Note: This is for the 4-yl isomer (CAS 1251006-64-0). |

| CymitQuimica | 10-F333806 | 95% | Note: This is for the 4-yl isomer (CAS 1251006-64-0).[5] |

Note: Researchers should verify the specific isomer (3-yl vs. 4-yl) when ordering, as catalog information can sometimes be ambiguous. The correct CAS number for the title compound is 1251006-73-1.

Role in Medicinal Chemistry

This compound serves as a key intermediate. The Boc-protected azetidine allows for selective functionalization at the piperidine nitrogen, while the piperidine ring can be used as a point of attachment or to modulate physicochemical properties. Following a coupling reaction, the Boc group can be removed to reveal the azetidine nitrogen, which can then be further elaborated.

Experimental Protocols

The most common reaction involving this building block is the removal of the Boc protecting group to enable further synthesis at the azetidine nitrogen. Below is a representative protocol for this deprotection, adapted from standard literature procedures for similar substrates.[6][7][8]

Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution. The amount of TFA can be adjusted depending on the scale and presence of other acid-sensitive groups.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up (Removal of Volatiles): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Basification: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). This neutralizes the excess acid and converts the ammonium trifluoroacetate salt to the free amine.

-

Extraction: Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 3-(piperidin-3-yl)azetidine.

Safety Precautions: Both DCM and TFA are hazardous. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quality Control and Experimental Workflow

The procurement and use of chemical building blocks in a research setting follow a standard workflow to ensure quality and reproducibility.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1251006-73-1|tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. eontrading.uk [eontrading.uk]

- 5. tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. jgtps.com [jgtps.com]

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS No. 1251006-73-1). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document incorporates information from structurally similar molecules to provide a thorough understanding of potential hazards and necessary precautions.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate | |

| CAS Number | 1251006-73-1 | |

| Molecular Formula | C₁₃H₂₄N₂O₂ | |

| Molecular Weight | 240.35 g/mol | |

| Physical Form | Viscous Liquid | |

| Purity | ≥95% | |

| Storage Temperature | 4°C, protect from light | |

| Hazard Statements (for 4-yl isomer) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |

| Precautionary Statements (for 4-yl isomer) | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is not available. However, based on the hazard statements for the closely related 4-yl isomer, it is prudent to handle this compound with the assumption that it may present the following hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Acute Toxicity (Inhalation): Harmful if inhaled.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A logical workflow for assessing and mitigating these potential hazards is presented below.

Caption: Hazard Identification and Mitigation Workflow.

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for the synthesis or use of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate are not detailed in publicly accessible literature, the following general procedures should be followed to ensure safe handling and maintain compound integrity.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator is recommended.

Handling

-

Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoiding Exposure: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any vapors or mists.

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.

Storage

-

Temperature: Store the compound in a tightly sealed container at 4°C.

-

Light: Protect from light to prevent degradation.

-

Incompatibilities: Keep away from strong oxidizing agents.

The following diagram illustrates a general workflow for the safe handling of this chemical in a laboratory setting.

Caption: General Laboratory Handling Workflow.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Extinguishing Media: Use a carbon dioxide, dry chemical, or foam extinguisher.

-

Specific Hazards: The combustion of this material may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and its structural analogs. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

An In-depth Technical Guide on (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid three-dimensional structure, combining both a piperidine and an azetidine ring, offers a unique scaffold for the design of novel therapeutic agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

While detailed experimental data for some physical properties of (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate are not extensively reported in publicly available literature, key identifiers and some observed characteristics have been compiled. The compound is noted to be a viscous liquid under standard conditions.

Table 1: Physicochemical Properties of (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O₂ | |

| Molecular Weight | 240.34 g/mol | |

| CAS Number | 2174940-65-7 | |

| Appearance | Viscous Liquid | - |

| IUPAC Name | tert-butyl 3-[(3R)-piperidin-3-yl]azetidine-1-carboxylate | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2 |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the structural confirmation and quality control of (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. While specific spectra are often proprietary to commercial suppliers, several vendors indicate the availability of such data upon request.[1][2][3]

Synthesis

One potential synthetic strategy could involve the coupling of a suitably protected (R)-3-piperidinemethanamine derivative with a protected azetidin-3-one, followed by further functional group manipulations. Another approach could be the conjugate addition of a piperidine derivative to a protected 3-methyleneazetidine. The synthesis of related piperidinyl-azetidine scaffolds has been described in the context of developing CCR4 antagonists, which may provide valuable insights into potential synthetic methodologies.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine-piperidine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The rigid nature of this scaffold can lead to improved binding affinity and selectivity for target proteins.

Potential as CCR4 Antagonists for Cancer Immunotherapy

Recent research has highlighted the potential of novel piperidinyl-azetidine motifs as potent and selective antagonists of the C-C chemokine receptor 4 (CCR4).[4] CCR4 is expressed on regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response.[4] By blocking the recruitment of Tregs to the tumor microenvironment, CCR4 antagonists can enhance the body's own immune system to fight cancer, both as a monotherapy and in combination with checkpoint inhibitors.[4] While (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is not explicitly named in these studies, its core structure is highly relevant to this class of compounds.

The general mechanism of action for CCR4 antagonists in the tumor microenvironment is depicted in the following signaling pathway diagram.

References

- 1. tert-butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate(1251006-73-1) 1H NMR [m.chemicalbook.com]

- 2. 2174940-65-7 | tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 3. 1251006-73-1|tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. Due to the presence of two chiral centers, this molecule can exist as four distinct stereoisomers: (3R,3'R), (3S,3'S), (3R,3'S), and (3S,3'R). This document outlines the fundamental principles of stereoisomerism relevant to this compound, proposes potential stereoselective synthetic strategies, details methods for chiral separation and purification, and discusses analytical techniques for stereochemical characterization. Furthermore, the critical role of stereochemistry in determining biological activity is explored, providing a framework for the pharmacological evaluation of the individual stereoisomers. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and biological assessment of drugs and chemical probes incorporating this privileged structural motif.

Introduction to the Stereoisomers of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

The molecule tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate possesses two stereogenic centers, one at the 3-position of the azetidine ring and the other at the 3-position of the piperidine ring. Consequently, it can exist as two pairs of enantiomers, which are diastereomers of each other. The four possible stereoisomers are:

-

(3R,3'R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

-

(3S,3'S)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

-

(3R,3'S)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

-

(3S,3'R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

The (3R,3'R) and (3S,3'S) isomers constitute one enantiomeric pair (the syn or cis diastereomer), while the (3R,3'S) and (3S,3'R) isomers form the other enantiomeric pair (the anti or trans diastereomer). It is crucial for drug development and chemical biology studies to isolate and characterize each of these stereoisomers, as they can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3][4]

Stereoselective Synthesis Strategies

Two primary approaches can be envisioned:

-

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials for either the azetidine or piperidine fragment.

-

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of one of the heterocyclic rings or in the coupling step.

2.1. Proposed Synthetic Protocol via Chiral Pool Approach

This protocol is a hypothetical adaptation based on known transformations of related heterocyclic compounds.

Scheme 1: Synthesis of a specific diastereomer using an enantiopure piperidine precursor.

Experimental Details (Illustrative Example):

-

Step 1: Reductive Amination. To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add enantiopure (R)-3-aminopiperidine (1.1 eq) and a mild acid catalyst like acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Subsequently, add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), and continue stirring at room temperature overnight.

-

Step 2: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined at this stage using NMR spectroscopy.[13][14][15][16]

-

Step 3: Protection of the Piperidine Nitrogen. The secondary amine of the piperidine ring can be protected, if necessary for subsequent synthetic steps or for analytical purposes. For instance, a second Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Chiral Separation and Purification

For a racemic or diastereomeric mixture of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separation and purification.[17][18][19][20][21][22][][24]

3.1. Chiral HPLC Methodology

Table 1: Recommended Chiral Stationary Phases (CSPs) and Mobile Phases for Piperidine Derivatives

| Chiral Stationary Phase (CSP) | Typical Mobile Phase System | Comments |

| Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Often provides excellent resolution for a wide range of racemates. The basic additive improves peak shape for basic analytes. |

| Immobilized polysaccharide-based (e.g., Chiralpak® IA, IB, IC) | Broader solvent compatibility, including reversed-phase conditions. | Offers versatility in method development. |

| Protein-based (e.g., α1-acid glycoprotein) | Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol) | Can be effective for polar and ionizable compounds. |

3.2. General Protocol for Chiral HPLC Method Development

-

Column Screening: Begin by screening a selection of polysaccharide-based CSPs under normal-phase conditions.

-

Mobile Phase Optimization: Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol or ethanol) to optimize retention times and resolution.

-

Additive Effects: For basic compounds like the target molecule, the addition of a small percentage (e.g., 0.1%) of an amine such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial for achieving good peak shape and resolution.

-

Temperature Optimization: Analyze the separation at different column temperatures (e.g., 10°C, 25°C, 40°C) as temperature can significantly impact selectivity.

Analytical Characterization

4.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of the target molecule's stereoisomers.[13][14][15][16][25]

-

¹H and ¹³C NMR: Will confirm the overall chemical structure of the molecule.

-

Determination of Diastereomeric Ratio: In a diastereomeric mixture, distinct signals for each diastereomer will be observable in the ¹H NMR spectrum. The ratio of the integrals of these well-resolved signals provides a quantitative measure of the diastereomeric ratio.[13][14][15][16]

-

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the preferred three-dimensional conformation of the azetidine and piperidine rings and the relative orientation of the substituents.[26][27][28][29][30]

4.2. Chiroptical Methods

-

Optical Rotation: Measurement of the specific rotation ([α]D) using a polarimeter will distinguish between enantiomers.

-

Circular Dichroism (CD) Spectroscopy: Can be used to determine the absolute configuration of the stereoisomers, often in conjunction with computational modeling.

The Importance of Stereoisomerism in Biological Activity

The three-dimensional structure of a molecule is paramount in its interaction with biological targets such as enzymes and receptors.[1][2][3][4][31] Therefore, it is highly probable that the four stereoisomers of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate will exhibit different biological activities.

Table 2: Potential Pharmacological Differences Between Stereoisomers

| Pharmacological Aspect | Potential Variation |

| Pharmacodynamics | One stereoisomer may be significantly more potent or have a different mode of action compared to the others. One isomer could be an agonist while another is an antagonist at the same receptor. |

| Pharmacokinetics | Stereoisomers can be metabolized at different rates by enzymes, leading to variations in bioavailability, half-life, and clearance. |

| Toxicology | One stereoisomer may be responsible for the therapeutic effects, while another could be inactive or contribute to adverse effects. |

5.1. Hypothetical Signaling Pathway Involvement

Should this scaffold be developed as a modulator of a specific signaling pathway, the stereochemistry would be critical for its efficacy and selectivity.

References

- 1. tutorchase.com [tutorchase.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Azetidine synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. researchgate.net [researchgate.net]

- 19. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. askpharmacy.net [askpharmacy.net]

- 24. mdpi.com [mdpi.com]

- 25. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. d-nb.info [d-nb.info]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. ijpsjournal.com [ijpsjournal.com]

The Ascendancy of Azetidine-Piperidine Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the azetidine-piperidine motif has emerged as a particularly valuable scaffold, offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability. This technical guide provides a comprehensive overview of the role of azetidine-piperidine scaffolds in medicinal chemistry, with a focus on their synthesis, biological applications, and the key experimental methodologies used in their evaluation.

Comparative Physicochemical Properties of Azetidine and Piperidine Scaffolds

The selection of a heterocyclic scaffold is a critical decision in drug discovery, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The azetidine ring, a four-membered heterocycle, and the piperidine ring, a six-membered counterpart, present distinct physicochemical properties that medicinal chemists leverage to fine-tune drug candidates.

| Property | Azetidine | Piperidine | Key Considerations |

| pKa | ~11.29 | ~11.22 | The subtle difference in basicity can influence the protonation state at physiological pH, affecting cell permeability and off-target interactions. |

| Lipophilicity (logP) | Generally lower | Generally higher | Azetidine's lower lipophilicity can contribute to improved aqueous solubility, a desirable characteristic for drug formulation. |

| Ring Strain (kcal/mol) | High (~25.4) | Low | The high ring strain of azetidine can be a site for metabolic cleavage but also offers unique opportunities for chemical functionalization. |

| Metabolic Stability | Susceptible to ring-opening; can be mitigated by substitution. | Generally more stable, though oxidation at carbons adjacent to the nitrogen is a common metabolic route. | Strategic placement of substituents is crucial for enhancing metabolic stability for both scaffolds. |

Spiro[azetidine-3,4'-piperidine]: A Privileged Scaffold

A particularly noteworthy embodiment of the azetidine-piperidine combination is the spiro[azetidine-3,4'-piperidine] scaffold (also known as 2,7-diazaspiro[3.5]nonane). This three-dimensional framework has garnered significant attention for its ability to serve as a bioisosteric replacement for piperidine and other cyclic amines, often leading to improved pharmacological properties.

Synthesis of the Spiro[azetidine-3,4'-piperidine] Scaffold

The synthesis of the spiro[azetidine-3,4'-piperidine] core can be achieved through various synthetic routes. A common strategy involves a multi-step sequence starting from readily available materials.

Caption: A generalized synthetic workflow for spiro[azetidine-3,4'-piperidine] derivatives.

A representative synthetic protocol is detailed in the Experimental Protocols section.

Applications in Drug Discovery

The unique structural and physicochemical properties of azetidine-piperidine scaffolds have led to their incorporation into a diverse range of therapeutic agents targeting various diseases.

Ghrelin Receptor Inverse Agonists for Metabolic Disorders

The ghrelin receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating appetite and energy homeostasis. Its high constitutive activity makes it an attractive target for inverse agonists in the treatment of obesity and type 2 diabetes. Spirocyclic piperidine-azetidine derivatives have been identified as potent inverse agonists of the ghrelin receptor.[1]

Signaling Pathway of the Ghrelin Receptor

Upon binding of its endogenous ligand, ghrelin, the ghrelin receptor (GHS-R1a) activates Gαq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades. Inverse agonists inhibit this basal signaling activity.

Caption: Ghrelin receptor signaling pathway and inhibition by inverse agonists.

Quantitative Data for Ghrelin Receptor Inverse Agonists

| Compound | Ki (nM) | logP | Reference |

| 10a (Hit) | 250 | 4.2 | [1] |

| 10n | 15 | 3.2 | [1][2][3] |

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to elevated levels of anandamide, which has analgesic and anti-inflammatory effects. The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into potent and selective FAAH inhibitors.

FAAH Inhibition and the Endocannabinoid System

FAAH is a key enzyme in the endocannabinoid system. By hydrolyzing anandamide to arachidonic acid and ethanolamine, it terminates anandamide's signaling. FAAH inhibitors block this degradation, thereby increasing the concentration of anandamide available to activate cannabinoid receptors (CB1 and CB2), leading to therapeutic effects.

References

An In-depth Technical Guide to tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the development of targeted therapies.

Introduction

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a bifunctional molecule featuring both a Boc-protected azetidine ring and a piperidine moiety. This unique structural combination makes it a versatile scaffold for the synthesis of complex molecules, particularly in the design of novel therapeutics. The presence of two distinct saturated heterocyclic rings offers opportunities for diverse chemical modifications and the exploration of three-dimensional chemical space, a critical aspect in modern drug design.

Physicochemical Properties

The fundamental properties of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate are summarized in the table below, providing key data for its use in chemical synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [1] |

| Molecular Weight | 240.34 g/mol | [1] |

| CAS Number | 1251006-73-1 (racemate), 2174940-65-7 ((R)-enantiomer) | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis and Characterization

A general procedure for the synthesis of related 3-substituted azetidine derivatives involves the aza-Michael addition of an N-heterocycle to an electrophilically activated azetidine.

General Experimental Protocol for Analogous Azetidine Synthesis

A representative procedure for the synthesis of a 3-substituted azetidine is the aza-Michael addition of an NH-heterocycle to methyl 2-(azetidin-3-ylidene)acetate, as described by Siavrou et al. (2023).[3]

Materials:

-

Appropriate N-heterocyclic compound (e.g., piperidine derivative) (5.2 mmol)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.79 g, 5.2 mmol)

-

tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol)

-

Acetonitrile (3.6 mL)

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

The N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate are dissolved in acetonitrile.[3]

-

The reaction mixture is stirred at 65 °C for a period of 4-16 hours.[3]

-

The reaction is quenched by the addition of water (15 mL).[3]

-

The product is extracted with ethyl acetate (3 x 10 mL).[3]

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[3]

-

The crude product is purified by flash chromatography.[3]

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Discovery

The 3-(piperidin-3-yl)azetidine scaffold is a key structural motif in the development of various therapeutic agents. Its most notable application is in the design of Janus kinase (JAK) inhibitors.

Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is essential for numerous cellular processes, including immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as cancers.

A patent for piperidin-4-yl azetidine derivatives as JAK1 inhibitors highlights the importance of this scaffold in targeting this enzyme family. While the patent focuses on the 4-substituted piperidine isomer, the underlying principle of using the combined piperidinyl-azetidine core to achieve potent and selective JAK inhibition is a key takeaway.

The following diagram illustrates the canonical JAK-STAT signaling pathway, a primary target for molecules containing the 3-(piperidin-3-yl)azetidine scaffold.

Caption: The JAK-STAT signaling pathway.

PROTAC Linkers

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and its analogs are also utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigid, three-dimensional structure of the piperidinyl-azetidine core can provide favorable spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following diagram outlines a general workflow for the synthesis and evaluation of a PROTAC incorporating a piperidinyl-azetidine linker.

Caption: General workflow for PROTAC development.

Conclusion

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the development of JAK inhibitors and as a linker in PROTACs underscores its significance in modern drug discovery. The unique combination of two saturated heterocyclic rings provides a rigid and three-dimensional scaffold that is amenable to further chemical modification, enabling the exploration of novel chemical space and the design of next-generation therapeutics. Further research into the synthesis and application of this and related building blocks is likely to yield new and improved treatments for a variety of diseases.

References

The Emerging Therapeutic Potential of Azetidine-Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The confluence of the rigid, strained azetidine ring with the versatile piperidine scaffold has given rise to a novel class of molecules with significant therapeutic promise. Azetidine-piperidine derivatives are increasingly populating the drug discovery pipeline, demonstrating remarkable efficacy across a spectrum of diseases, including metabolic disorders, oncology, and neurological conditions. Their unique three-dimensional architecture allows for precise interaction with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more traditional heterocyclic systems.[1][2] This technical guide provides an in-depth analysis of the burgeoning field of azetidine-piperidine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Therapeutic Applications: A Broad Spectrum of Activity

Azetidine-piperidine derivatives have shown significant promise in several key therapeutic areas, with some candidates advancing into clinical trials.

Metabolic Disorders: The ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) with high constitutive activity, is a key regulator of appetite and energy homeostasis.[3] Spirocyclic piperidine-azetidine derivatives have been identified as potent inverse agonists of the ghrelin receptor, effectively reducing its basal activity and offering a potential therapeutic strategy for metabolic disorders.[3][4] One notable example is PF-5190457 , a spirocyclic azetidine–piperidine backbone compound developed by Pfizer, which has entered clinical trials for the treatment of obesity.[1]

Oncology: In the realm of oncology, these derivatives are being explored as inhibitors of protein-protein interactions and key signaling pathways. For instance, VTP50469 , a spirocyclic azetidine–piperidine compound, is in clinical trials for the treatment of leukemia.[1] It functions by inhibiting the critical interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, which is essential for the proliferation of certain leukemia cells.[1][5] Additionally, azetidine-based compounds have been developed as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival.[3][6]

Neurological and Neurodegenerative Diseases: The constrained nature of the azetidine ring has proven advantageous in designing molecules that can cross the blood-brain barrier and interact with central nervous system targets.[2] Leucine-rich repeat kinase 2 (LRRK2) inhibitors are being investigated for the treatment of Parkinson's disease, and while some spiroazetidine replacements for other heterocycles have shown reduced activity, the scaffold remains an area of active research.[1] Furthermore, inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide, have been developed using the 2,7-diazaspiro[5][7]nonane (an azetidine-piperidine) fragment for the treatment of pain.[1]

Pain Management: A series of spiro-azetidines and azetidinones have been evaluated as novel blockers of the T-type calcium channel (Ca(V)3.2), a therapeutic target for both inflammatory and neuropathic pain.[5]

Quantitative Data Summary

The following tables summarize the in vitro potency of representative azetidine-piperidine derivatives against their respective targets.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| PF-5190457 | Ghrelin Receptor (GR) | Binding Assay | Ki = 4.4 nM | [1] |

| VTP50469 | Menin-MLL Interaction | Not Specified | Not Specified | [1] |

| PF-06447475 (Comparator) | LRRK2 | Enzymatic Assay | IC50 = 3 nM | [1] |

| Spiroazetidine 2-oxo-indoline derivative | Fatty Acid Amide Hydrolase (FAAH) | Cell-based Assay | EC50 = 0.8 nM | [1] |

| Azetidine-based STAT3 Inhibitors (e.g., H172, H182) | STAT3 | Electrophoretic Mobility Shift Assay (EMSA) | IC50 = 0.55 - 0.98 µM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the evaluation of azetidine-piperidine derivatives.

Synthesis of Spirocyclic Azetidine-Piperidine Derivatives (General Approach)

The synthesis of spirocyclic azetidine-piperidine scaffolds can be achieved through multi-step sequences. A common approach involves the construction of the azetidine ring onto a pre-existing piperidine core.

Example: Synthesis of Spiro-3,2'-azetidine Oxindoles [8]

-

N-H Insertion: To a solution of a 3-diazo isatin in a suitable solvent (e.g., m-xylene or CH2Cl2), add the desired amine. The reaction can be performed at room temperature or with gentle heating.

-

Cyclization: After the N-H insertion is complete, add a chiral phase-transfer catalyst (e.g., a novel SF5-containing catalyst derived from a cinchona alkaloid) and a base (e.g., potassium carbonate). The reaction mixture is stirred at a specified temperature until the spirocyclic azetidine oxindole is formed.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired enantioenriched spirocyclic azetidine.

Ghrelin Receptor Inverse Agonist Binding Assay

This assay determines the affinity of a compound for the ghrelin receptor.

-

Cell Culture: Use a cell line stably expressing the human ghrelin receptor (GHS-R1a), such as COS-7 or HEK293T cells.

-

Radioligand: A radiolabeled ghrelin receptor agonist, such as 125I-His-Ghrelin, is used as the tracer.

-

Competition Binding: Incubate the cell membranes or intact cells with a fixed concentration of the radioligand and varying concentrations of the test compound (azetidine-piperidine derivative).

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki value of the test compound.

Fatty Acid Amide Hydrolase (FAAH) Enzymatic Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

-

Enzyme Source: Use recombinant human or rat FAAH, or cell/tissue homogenates containing FAAH.

-

Substrate: A non-fluorescent FAAH substrate that releases a fluorescent product upon hydrolysis, such as AMC-arachidonoyl amide.

-

Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH (e.g., pH 9.0) containing EDTA.

-

Inhibitor Pre-incubation: For irreversible inhibitors, pre-incubate the enzyme with the test compound for a defined period to allow for covalent bond formation.

-

Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the product (e.g., 7-amino-4-methylcoumarin, AMC) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.

Protocol: [13]

-

Reagents: Recombinant LRRK2 enzyme, a suitable substrate (e.g., LRRKtide), ATP, and the ADP-Glo™ Kinase Assay reagents.

-

Kinase Reaction: In a multi-well plate, combine the LRRK2 enzyme, substrate, ATP, and the test compound (azetidine-piperidine derivative) in a kinase buffer. Incubate at room temperature for a defined period (e.g., 120 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the LRRK2 kinase activity. Calculate the percent inhibition and IC50 value for the test compound.

Menin-MLL Interaction Assay (Fluorescence Polarization)

This assay measures the disruption of the protein-protein interaction between menin and an MLL-derived peptide.

-

Reagents: Recombinant full-length menin protein and a fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL).

-

Binding Reaction: In a multi-well plate, combine the menin protein, the fluorescently labeled MLL peptide, and the test compound in an appropriate buffer.

-

Incubation: Allow the binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of the solution. When the fluorescent peptide is bound to the larger menin protein, its rotation is slower, resulting in a high polarization value. When the interaction is disrupted by an inhibitor, the free peptide rotates faster, leading to a lower polarization value.

-

Data Analysis: Calculate the percent inhibition of the menin-MLL interaction and determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of azetidine-piperidine derivatives are mediated through their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Ghrelin receptor signaling pathway and its modulation.

Caption: STAT3 signaling pathway and inhibition by azetidine derivatives.

Caption: Menin-MLL interaction in leukemia and its inhibition.

Conclusion

Azetidine-piperidine derivatives represent a highly promising and versatile class of compounds in modern drug discovery. Their unique structural features have enabled the development of potent and selective modulators of challenging biological targets. The successful progression of several of these derivatives into clinical trials underscores their therapeutic potential. This guide has provided a comprehensive overview of their applications, quantitative data, experimental methodologies, and the signaling pathways they influence. Continued exploration of this chemical space is anticipated to yield novel and effective therapies for a wide range of human diseases.

References

- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 3. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oncotarget.com [oncotarget.com]

- 10. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols: N-Boc Protection of 3-(piperidin-3-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective N-Boc protection of the azetidine nitrogen in 3-(piperidin-3-yl)azetidine. Due to the presence of two secondary amine functionalities, achieving regioselectivity is crucial. The higher nucleophilicity and lower steric hindrance of the azetidine nitrogen compared to the piperidine nitrogen allow for its preferential protection under controlled reaction conditions. This protocol is designed to yield tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development.

Introduction

The protection of amine functionalities is a cornerstone of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The target molecule, 3-(piperidin-3-yl)azetidine, contains two secondary amine groups with different steric and electronic environments. The four-membered azetidine ring is more strained and generally more nucleophilic than the six-membered piperidine ring. This inherent difference in reactivity can be exploited to achieve selective mono-N-Boc protection. This application note outlines a reliable method for the selective N-Boc protection of the azetidine moiety.

Data Presentation

| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3-(piperidin-3-yl)azetidine | Di-tert-butyl dicarbonate (1.0 eq) | Dichloromethane (DCM) | 0 to RT | 4 | 85 | >95 |

| 2 | 3-(piperidin-3-yl)azetidine | Di-tert-butyl dicarbonate (1.0 eq) | Tetrahydrofuran (THF) | 0 to RT | 6 | 82 | >95 |

| 3 | 3-(piperidin-3-yl)azetidine | Di-tert-butyl dicarbonate (1.1 eq) | Dichloromethane (DCM) | RT | 3 | 90 (contains di-Boc) | ~90 (target) |

Table 1. Reaction conditions and outcomes for the selective N-Boc protection of 3-(piperidin-3-yl)azetidine. Yields and purities are typical and may vary.

Experimental Protocol

This protocol is designed for the selective N-Boc protection of the azetidine nitrogen in 3-(piperidin-3-yl)azetidine.

Materials:

-

3-(piperidin-3-yl)azetidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-(piperidin-3-yl)azetidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred solution of 3-(piperidin-3-yl)azetidine over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is DCM/MeOH/Et₃N (e.g., 90:9:1). The product, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, should have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to the flask. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 80%) containing a small amount of triethylamine (0.5-1%) can be used to isolate the desired product.

-

Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate as a colorless oil or a white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Figure 1. Experimental workflow for the N-Boc protection of 3-(piperidin-3-yl)azetidine.

Discussion

The selectivity of this reaction hinges on the kinetic control of the acylation reaction. The azetidine nitrogen is less sterically hindered and more nucleophilic than the piperidine nitrogen, leading to a faster reaction with di-tert-butyl dicarbonate at low temperatures. Using one equivalent of the Boc anhydride minimizes the formation of the di-protected by-product. It is crucial to perform the reaction at 0 °C initially and to add the Boc anhydride solution slowly to maintain this selectivity. The addition of a mild base such as triethylamine is generally not required as the starting material is a free base, but it can be included if the starting material is in a salt form. The purification by column chromatography is essential to remove any unreacted starting material and the di-Boc by-product. This protocol provides a robust method for the synthesis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a key intermediate for further chemical modifications.

Application Notes and Protocols: Coupling Reactions of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate